molecular formula C19H14Cl2N2O3S B11452704 N-(4-chlorobenzyl)-6-[(4-chlorophenyl)sulfonyl]pyridine-3-carboxamide

N-(4-chlorobenzyl)-6-[(4-chlorophenyl)sulfonyl]pyridine-3-carboxamide

Cat. No.: B11452704
M. Wt: 421.3 g/mol
InChI Key: PATLSSACXGXQGA-UHFFFAOYSA-N
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Description

6-(4-Chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide is a complex organic compound characterized by the presence of a pyridine ring substituted with a carboxamide group, a chlorobenzenesulfonyl group, and a chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields the corresponding carboxylic acid and amine.

Scientific Research Applications

6-(4-Chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide is unique due to the combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H14Cl2N2O3S

Molecular Weight

421.3 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-(4-chlorophenyl)sulfonylpyridine-3-carboxamide

InChI

InChI=1S/C19H14Cl2N2O3S/c20-15-4-1-13(2-5-15)11-23-19(24)14-3-10-18(22-12-14)27(25,26)17-8-6-16(21)7-9-17/h1-10,12H,11H2,(H,23,24)

InChI Key

PATLSSACXGXQGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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